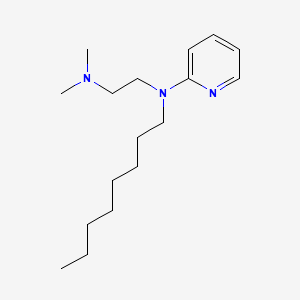
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is a complex organic compound that features a pyridine ring substituted with a dimethylaminoethyl and an octylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine typically involves the reaction of 2-chloropyridine with N-(2-dimethylaminoethyl)-N-octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The octylamino group provides hydrophobic interactions, which can stabilize the compound within lipid environments. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog with similar basicity and nucleophilicity.
2-(2-Dimethylaminoethoxy)pyridine: Another analog with an ethoxy linker instead of an octylamino group.
Chlorphenamine: A compound with a similar pyridine structure but different substituents.
Uniqueness
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is unique due to its combination of hydrophilic and hydrophobic groups, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with both aqueous and lipid environments, such as drug delivery and material science.
Eigenschaften
CAS-Nummer |
23826-81-5 |
|---|---|
Molekularformel |
C17H31N3 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-4-5-6-7-8-11-14-20(16-15-19(2)3)17-12-9-10-13-18-17/h9-10,12-13H,4-8,11,14-16H2,1-3H3 |
InChI-Schlüssel |
KXKWYJXQCCEVEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCN(C)C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


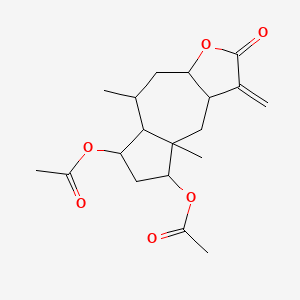

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

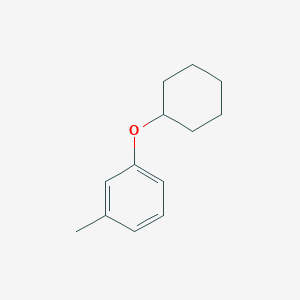
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
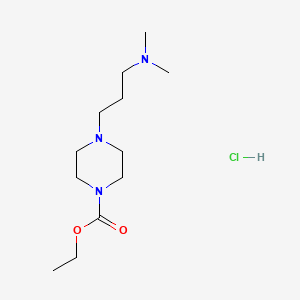
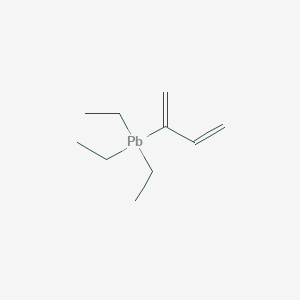
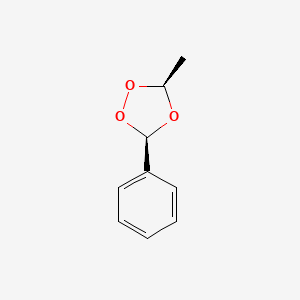
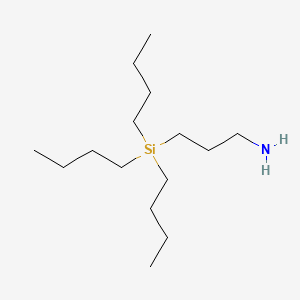
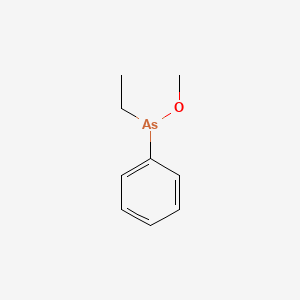
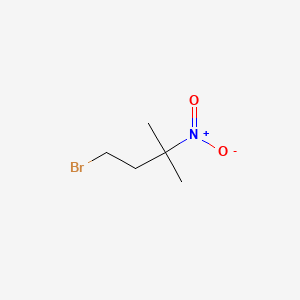
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

